N-Cyclohexyl-5-nitro-2-furanpropanamide
Description
N-Cyclohexyl-5-nitro-2-furanpropanamide is a nitrofuran derivative characterized by a 5-nitro-2-furyl moiety linked to a propanamide backbone substituted with a cyclohexyl group. Nitrofuran derivatives are historically significant for their antimicrobial properties, though many have been restricted due to carcinogenic risks . The cyclohexyl substituent may influence solubility, bioavailability, and toxicity, distinguishing it from other nitrofurans with aromatic or heterocyclic substituents (e.g., chlorophenyl or thiazolyl groups) .
Properties
CAS No. |
39965-29-2 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-cyclohexyl-3-(5-nitrofuran-2-yl)propanamide |
InChI |
InChI=1S/C13H18N2O4/c16-12(14-10-4-2-1-3-5-10)8-6-11-7-9-13(19-11)15(17)18/h7,9-10H,1-6,8H2,(H,14,16) |
InChI Key |
HAKWQWVHDYQMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-nitro-2-furanpropanamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-nitro-2-furanpropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: N-Cyclohexyl-5-amino-2-furanpropanamide.
Substitution: This compound derivatives with substituted groups on the furan ring.
Scientific Research Applications
N-Cyclohexyl-5-nitro-2-furanpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-nitro-2-furanpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-Cyclohexyl-5-nitro-2-furanpropanamide can be inferred through comparisons with structurally related nitrofuran derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Physicochemical Properties
- Metabolic Stability : Propanamide linkages may resist hydrolysis better than ester-containing nitrofurans, prolonging half-life but increasing bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
